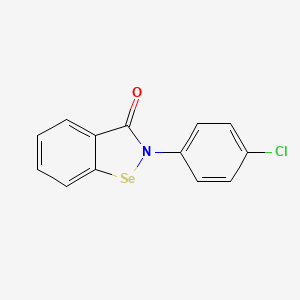

2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one

Übersicht

Beschreibung

2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one is an organoselenium compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzisoselenazol ring fused with a chlorophenyl group, which imparts distinct chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one typically involves the reaction of 2-aminobenzeneselenol with 4-chlorobenzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzisoselenazol ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding selenol or selenide forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Selenoxide or selenone derivatives.

Reduction: Selenol or selenide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The biological activity of 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one primarily arises from its selenium atom, which plays a crucial role in various biochemical processes. The compound exhibits several promising biological properties:

- Antioxidant Activity : The compound acts as an antioxidant by scavenging reactive oxygen species (ROS), protecting cells from oxidative stress and damage.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibacterial agents .

- Antiviral Activity : Studies have demonstrated that benzisoselenazol-3(2H)-ones exhibit significant antiviral activity against viruses such as herpes simplex virus type 1 (HHV-1) and encephalomyocarditis virus (EMCV), with minimum inhibitory concentrations (MICs) ranging from 2.0 to 10.0 µg/mL .

- Potential Therapeutic Applications : The compound's ability to modulate cellular signaling pathways suggests potential therapeutic applications in treating diseases associated with oxidative stress and inflammation.

Antiviral Activity Study

A study published in the journal MDPI highlighted the antiviral properties of benzisoselenazol-3(2H)-ones, demonstrating their efficacy against HHV-1 and EMCV. The study found that compounds containing the selenium atom exhibited significantly higher antiviral activity compared to non-selenium analogues, underscoring the importance of selenium in enhancing biological activity .

Antimicrobial Efficacy

Research has shown that this compound displays antimicrobial activity against various pathogens. For instance, a comparative analysis revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one involves its interaction with biological molecules through its selenium atom. The compound can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, it can modulate various signaling pathways and molecular targets, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ebselen: A well-known organoselenium compound with similar antioxidant properties.

Selenocysteine: An amino acid containing selenium, known for its role in biological systems.

Selenomethionine: Another selenium-containing amino acid with antioxidant properties.

Uniqueness

2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chlorophenyl group enhances its stability and allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Biologische Aktivität

2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one is an organoselenium compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a benzisoselenazol ring fused with a chlorophenyl group, which contributes to its distinct chemical reactivity and biological properties. The following sections will explore the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₈ClNOSe

- Molecular Weight : 308.634 g/mol

- Canonical SMILES : C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)Cl

The biological activity of this compound primarily stems from its selenium atom, which plays a crucial role in various biochemical processes. The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Furthermore, it can modulate signaling pathways that are essential for cellular function and survival.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. Notably:

- Fungi : It effectively inhibits the growth of Saccharomyces cerevisiae and Candida albicans.

- Bacteria : The compound shows strong antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level | Reference |

|---|---|---|

| Saccharomyces cerevisiae | Strong Inhibition | |

| Candida albicans | Moderate Inhibition | |

| Staphylococcus aureus | Strong Inhibition | |

| Escherichia coli | Significant Inhibition |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Properties : A study demonstrated that the compound acts as an effective antioxidant by reducing oxidative stress markers in vitro.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The IC₅₀ values for these activities were notably lower than those of standard inhibitors.

- Comparison with Similar Compounds : When compared to other organoselenium compounds like Ebselen, this compound exhibited comparable or superior antimicrobial properties.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Agent : Its ability to combat antibiotic-resistant strains makes it a candidate for developing new antimicrobial therapies.

- Neuroprotective Agent : Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases.

- Enzyme Inhibitor : Its inhibition of key enzymes can lead to new treatments for conditions like Alzheimer's disease and gastrointestinal infections.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1,2-benzoselenazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNOSe/c14-9-5-7-10(8-6-9)15-13(16)11-3-1-2-4-12(11)17-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFWXWMOJVGFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNOSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231311 | |

| Record name | 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81743-90-0 | |

| Record name | 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081743900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.